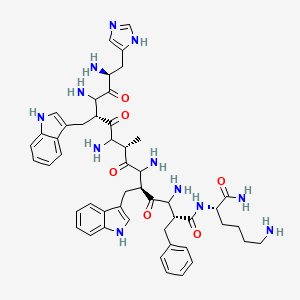
GP(33-41)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GP(33-41), a 9-aa-long peptide, is the optimal sequence of the GP1 epitope of lymphocytic choriomeningitis virus, and can upregulate H-2Db molecules at the RMA-S (Db Kb) cell surface with SC50 of 344 nM.
Aplicaciones Científicas De Investigación
Utilization in Pharmacoepidemiology Studies
The General Practice Research Database (GPRD) is an essential resource for pharmacoepidemiological research. It offers a vast database of patient records useful for evaluating drug safety and effectiveness. Studies have shown that GPRD data is instrumental in understanding the effects of various medications and healthcare interventions, contributing significantly to pharmacovigilance and comparative effectiveness research (Shah & Martínez, 2006), (Wood & Martinez, 2004).
Evaluation of Data Validity
The validity of the GPRD has been a topic of extensive research. Studies have focused on assessing the quality and completeness of data within GPRD, emphasizing its reliability for epidemiologic research. These validations are crucial for ensuring that the data can be confidently used in scientific studies, particularly those addressing drug safety issues (Jick et al., 2003).
Development of Research Guidelines
Guidelines for Good Pharmacoepidemiology Practice (GPP) have been developed to assist researchers in planning, conducting, and interpreting pharmacoepidemiologic research. These guidelines are critical in ensuring the integrity and validity of research using databases like GPRD. They cover various aspects including study conduct, communication, adverse event reporting, and archiving, forming the backbone of therapeutic risk management and comparative effectiveness research (Pharmacoepidemiology and Drug Safety, 2016).
Quality Score Development for Electronic Health Records
Tate et al. (2011) discuss the importance of developing quality scores for electronic health records in clinical research, using the GPRD as a case study. Their work focuses on improving methods for assessing data quality, which is crucial for the reliability of research findings, particularly those that might have public health and safety implications (Tate et al., 2011).
Trends in Drug Discovery
Research on G protein-coupled receptors (GPCRs) has highlighted their role as critical drug targets. Studies like Hauser et al. (2017) have analyzed trends in GPCR drug discovery, providing insights into new agents, targets, and therapeutic indications. This research underscores the potential of GPRD data in identifying new opportunities and trends in drug development (Hauser et al., 2017).
Propiedades
Fórmula molecular |
C₄₆H₆₉N₁₁O₁₃S |
|---|---|
Peso molecular |
1016.18 |
Secuencia |
One Letter Code: KAVYNFATC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



